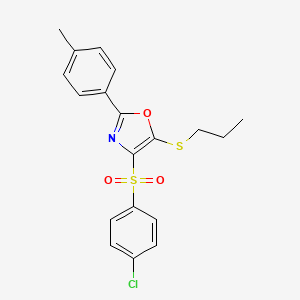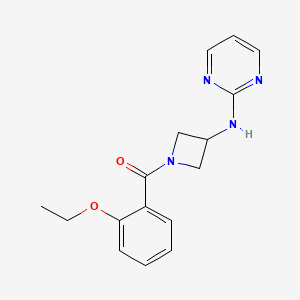
Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride” is a complex organic compound. The exact description of this compound could not be found .
Synthesis Analysis
The specific synthesis process for this compound is not available in the data I have .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the data I have .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the data I have .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride is a compound with potential applications in chemical synthesis, due to its structure that includes a cyclobutane ring and a tetrahydropyridinyl moiety. Research has explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, leading to products like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). These derivatives have implications in pharmacology and material science due to their diverse structural and functional properties.
Pharmacological Applications
While the specific compound Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride has not been directly associated with pharmacological studies, related tetrahydropyridine compounds have been examined for their potential biological activities. For example, research has focused on the biochemical and pharmacological characterization of tetrahydro-β-carboline derivatives, exploring their relevance as neurotoxins and their possible links to neurodegenerative diseases such as Parkinson's disease (Riederer et al., 2002). This suggests that derivatives of Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride could be of interest in the development of neurological disorder models or therapeutic agents.
Material Science and Catalysis
Compounds containing the tetrahydropyridin-4-yl moiety, like Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride, may also find applications in material science, particularly in the synthesis of novel polymeric materials or as ligands in catalytic systems. For instance, coordination polymers and their photocycloaddition products have been studied for selective luminescence sensing and dye absorption (Hu et al., 2015). Although not directly related, these studies highlight the potential utility of structurally complex molecules in developing new materials with specific optical or chemical properties.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that primarily targets dopaminergic neurons .
Mode of Action
In dopaminergic neurons, MPTP and possibly our compound of interest, block the mitochondrial complex I, leading to mitochondrial dysfunction . This blockage causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Biochemical Pathways
The compound’s action affects the mitochondrial electron transport chain by blocking complex I . This blockage disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, causing oxidative stress .
Pharmacokinetics
Mptp, a structurally similar compound, is known to cross the blood-brain barrier and is metabolized to mpp+ (1-methyl-4-phenylpyridinium), which can cause free radical production in vivo and lead to oxidative stress .
Result of Action
The compound’s action leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Propiedades
IUPAC Name |
methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h3,12H,2,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZONPRWIFZADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyclobutyl(cyclopentyl)methyl]prop-2-enamide](/img/structure/B2760055.png)



![6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile](/img/structure/B2760063.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)


![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/no-structure.png)
![N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide](/img/structure/B2760073.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)
